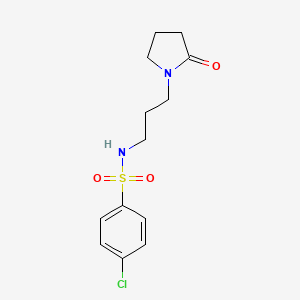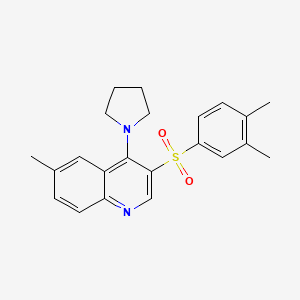![molecular formula C6H5BrClN3O B2417397 7-ブロモ-3,5-ジヒドロイミダゾ[4,5-c]ピリジン-4-オン;塩酸塩 CAS No. 2229265-94-3](/img/structure/B2417397.png)
7-ブロモ-3,5-ジヒドロイミダゾ[4,5-c]ピリジン-4-オン;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both bromine and hydrochloride groups in its structure enhances its reactivity and potential for diverse chemical transformations.
科学的研究の応用
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique reactivity and stability.
準備方法
The synthesis of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with brominated pyridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the imidazo[4,5-c]pyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target being studied .
類似化合物との比較
7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride can be compared with other similar compounds, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: This compound shares a similar imidazo[4,5-b]pyridine core but differs in the position of the bromine atom and the presence of a phenyl group.
Imidazo[1,2-a]pyridines: These compounds have a different arrangement of the imidazo and pyridine rings, leading to variations in their chemical reactivity and biological activity.
The uniqueness of 7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride lies in its specific structural features, which confer distinct reactivity and potential for diverse applications.
特性
IUPAC Name |
7-bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O.ClH/c7-3-1-8-6(11)5-4(3)9-2-10-5;/h1-2H,(H,8,11)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTMVCNNYGHWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=O)N1)NC=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2417315.png)



![7-[(furan-2-yl)methyl]-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2417322.png)



![5-((2-(Trifluoromethoxy)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2417327.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide](/img/structure/B2417330.png)
![4-bromo-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417332.png)
![{1,7-Dioxaspiro[4.5]decan-2-yl}methanamine](/img/structure/B2417334.png)

